molecular formula C20H14O3 B1329464 4-Oxo-4-pyren-1-yl-butyric acid CAS No. 7499-60-7

4-Oxo-4-pyren-1-yl-butyric acid

Cat. No.: B1329464
CAS No.: 7499-60-7
M. Wt: 302.3 g/mol
InChI Key: AAJQTWWVKREOQP-UHFFFAOYSA-N
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Description

4-Oxo-4-pyren-1-yl-butyric acid is an organic compound with the molecular formula C20H14O3. It is characterized by the presence of a pyrene moiety attached to a butyric acid chain with a ketone functional group at the fourth position. This compound is known for its strong ultraviolet-visible absorption properties and is used in various scientific applications.

Scientific Research Applications

4-Oxo-4-pyren-1-yl-butyric acid has several scientific research applications:

Safety and Hazards

The safety data sheet for 4-Oxo-4-pyren-1-yl-butyric acid indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area. If swallowed, get medical help. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove the person to fresh air and keep comfortable for breathing .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Oxo-4-pyren-1-yl-butyric acid can be synthesized through a multi-step chemical process. One common method involves the reaction of pyrene with butyric acid. The synthesis typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in controlled environments to maintain the stability of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4-pyren-1-yl-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various pyrene derivatives with modified functional groups, which can be used in further chemical synthesis and applications.

Comparison with Similar Compounds

  • 1-Pyrenebutanoic acid
  • 4-Naphthalen-1-yl-4-oxo-butyric acid
  • 1-Acetylpyrene
  • 3-Acetyl-1-propanol

Comparison: 4-Oxo-4-pyren-1-yl-butyric acid is unique due to its combination of a pyrene moiety and a butyric acid chain with a ketone group. This structure imparts distinct fluorescence properties and reactivity, making it more versatile in scientific applications compared to similar compounds .

Properties

IUPAC Name

4-oxo-4-pyren-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c21-17(10-11-18(22)23)15-8-6-14-5-4-12-2-1-3-13-7-9-16(15)20(14)19(12)13/h1-9H,10-11H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJQTWWVKREOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225950
Record name gamma-Oxopyrene-1-butyric acid
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Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7499-60-7
Record name γ-Oxo-1-pyrenebutyric acid
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Record name gamma-Oxopyrene-1-butyric acid
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Record name gamma-Oxopyrene-1-butyric acid
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Record name γ-oxopyrene-1-butyric acid
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Record name 4-Oxo-4-pyren-1-yl-butyric acid
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Synthesis routes and methods

Procedure details

To a solution of 0.5 g (5 mmol) of succinic anhydride in 60 ml of nitrobenzene, 1.32 g (5 mmol) of anhydrous AlCl3 and 1 g (5 mmol) of pyrene were added at 0° C. After a reaction time of 18 hours at room temperature, the solution was poured onto 30 ml of iced hydrochloric acid (25%), forming a precipitate. Filtration and recrystallization from EtOH yielded 1.233 g (82%) of 4-oxo-4-(pyrene-1-yl)-butyric acid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

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